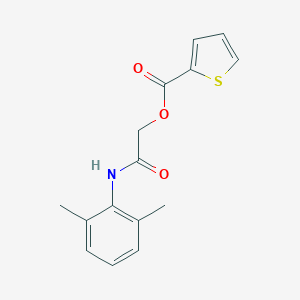![molecular formula C22H18ClNO4 B270992 N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "Compound X" in scientific literature.
作用機序
The mechanism of action of Compound X involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the regulation of cell growth and proliferation.
実験室実験の利点と制限
The advantages of using Compound X in lab experiments include its potent activity against various enzymes and proteins, as well as its potential applications in the field of medicinal chemistry. However, the limitations of using Compound X in lab experiments include its complex synthesis method, as well as its potential toxicity and side effects.
将来の方向性
There are several future directions for the study of Compound X. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to investigate the potential applications of Compound X in the treatment of various diseases, as well as its potential toxicity and side effects. Finally, the development of more potent and selective analogs of Compound X may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
合成法
The synthesis of Compound X involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenol to form N-(4-chlorobenzoyl)-4-aminophenol. This intermediate is then reacted with 7-bromo-5-hydroxy-2-oxo-2,3-dihydro-1H-cyclopenta[b]furan-3-carboxylic acid to form the final product, N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.
科学的研究の応用
Compound X has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activity. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, HIV, and hepatitis.
特性
分子式 |
C22H18ClNO4 |
|---|---|
分子量 |
395.8 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C22H18ClNO4/c23-13-6-7-16(14(10-13)20(25)11-4-2-1-3-5-11)24-21(26)18-12-8-15-17(9-12)28-22(27)19(15)18/h1-7,10,12,15,17-19H,8-9H2,(H,24,26) |
InChIキー |
XIUULMIBXOXSRF-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=O)O3 |
正規SMILES |
C1C2CC3C1C(C2C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)
![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270927.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)